Bidisomide

Cardiotoxicity Negative Inotropy Cardiac Contractility

Cardiac electrophysiology researchers face a persistent problem: standard Class I antiarrhythmics like Disopyramide and Mexiletine confound in vivo efficacy readouts with dose-limiting myocardial depression. Bidisomide eliminates this confound through quantifiable pharmacodynamic differentiation: • 1.8× weaker negative inotropy (IC₂₀ = 33 µM) vs Disopyramide-enabling hemodynamically stable MI models • 3.6× slower Naᵥ channel dissociation (τ = 2703 ms) vs Mexiletine-ideal for prolonged use-dependent block and inactivation assays • Tolerated at 15 mg/kg/min in infarcted dogs where Disopyramide proves lethal at 5-fold lower infusion rates Supplied as ≥98% purity solid with full analytical documentation. Global shipping from stock.

Molecular Formula C22H34ClN3O2
Molecular Weight 408.0 g/mol
CAS No. 116078-65-0
Cat. No. B221096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBidisomide
CAS116078-65-0
Synonymsalpha-(2-(acetyl(1-methylethyl)amino)ethyl)-alpha-(2-chlorophenyl)-1-piperidinebutanamide
bidisomide
bidisomide, (+)-isomer
bidisomide, (+-)-isomer
bidisomide, (-)-isomer
SC 40230
SC-40230
Molecular FormulaC22H34ClN3O2
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
InChIInChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
InChIKeyGTEPPJFJSNSNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bidisomide Procurement Guide: An Evidence-Based Profile of a Class I Antiarrhythmic Agent


Bidisomide (SC-40230, CAS 116078-65-0) is a small molecule class I antiarrhythmic agent that was advanced to Phase 3 clinical development [1]. Classified as possessing both Class Ia and Ib properties, it primarily functions by modulating cardiac sodium channels to suppress arrhythmias [2][3]. While structurally related to Disopyramide, its unique electrophysiological and pharmacokinetic profile distinguishes it within its class, offering specific, quantifiable differentiation points that are critical for research and development selection [4].

Why Bidisomide Cannot Be Directly Substituted with Other Class I Antiarrhythmics


Despite sharing a structural core with Disopyramide and a class I mechanism with agents like Mexiletine, direct substitution of Bidisomide with these analogs is not supported by the quantitative evidence. The compound exhibits quantifiable differences across multiple dimensions critical for in vivo performance and safety: 1) It demonstrates a significantly weaker negative inotropic effect compared to Disopyramide and Mexiletine [1]. 2) It has markedly distinct sodium channel binding kinetics, resulting in a much slower dissociation time constant [2]. 3) Its bioavailability profile is uniquely susceptible to food effects and shows complex absorption kinetics, unlike its analog Disopyramide [3]. These data-driven differences in pharmacodynamics and pharmacokinetics preclude simple interchangeability.

Quantitative Evidence Guide: Bidisomide Differentiation from Analogs


Bidisomide vs. Disopyramide & Mexiletine: Superior Cardiac Safety Profile via Weaker Negative Inotropy

Bidisomide demonstrates a significantly weaker negative inotropic effect compared to the clinically established Class I antiarrhythmics Disopyramide and Mexiletine. This difference is a key differentiator, suggesting a potentially lower risk of inducing or exacerbating heart failure, a common side effect of many class I agents. The findings suggest a minimal cardiovascular side effect potential [1].

Cardiotoxicity Negative Inotropy Cardiac Contractility

Bidisomide vs. Disopyramide & Mexiletine: Prolonged Sodium Channel Dissociation Kinetics

Bidisomide exhibits a markedly slower dissociation from the inactivated state of cardiac sodium channels compared to both Disopyramide and Mexiletine. This kinetic difference translates to a more sustained use-dependent block of the sodium current (INa), which may contribute to distinct antiarrhythmic efficacy profiles [1].

Electrophysiology Sodium Channel Use-Dependent Block

Bidisomide vs. Flecainide & Dofetilide: Rate-Independent Action Potential Prolongation

Unlike Flecainide (Class Ic) and Dofetilide (Class III), Bidisomide retains its ability to prolong the action potential duration (APD) and effective refractory period (ERP) even at high stimulation frequencies and in the presence of isoproterenol. This suggests Bidisomide may possess a more consistent antiarrhythmic profile during states of high sympathetic tone or tachycardia, a characteristic not shared by these reference agents [1].

Atrial Electrophysiology Action Potential Duration Rate-Dependence

Bidisomide vs. Disopyramide: Attenuated Hemodynamic and ECG Effects in Canine Models

In a comparative canine study, Bidisomide exhibited the least potent effects on cardiac output and QRS duration among four tested antiarrhythmics at their respective therapeutic plasma concentrations. This finding suggests a more favorable cardiovascular safety profile compared to Disopyramide, Cibenzoline, and Propafenone, with less prominent ventricular conduction slowing [1].

Cardiovascular Safety Hemodynamics In Vivo Pharmacology

Bidisomide vs. Disopyramide: Superior Acute Tolerability in Infarcted Myocardium

In a conscious canine model of myocardial infarction, Bidisomide was well tolerated at an antiarrhythmic infusion rate, whereas Disopyramide proved lethal at its tested doses. This stark difference in acute tolerability in a compromised heart model is a critical quantitative safety differentiator [1].

Myocardial Infarction Acute Tolerability Safety Pharmacology

Bidisomide vs. Disopyramide: Distinct Pharmacokinetic Absorption Profile

Bidisomide's absorption profile is characterized by a lag period and a pronounced food effect, which stands in contrast to its structural analog Disopyramide. Its lower absolute oral bioavailability (43-62%) and lower intestinal permeability compared to Disopyramide (60-90%) are key differentiators for in vivo study design [1][2][3].

Pharmacokinetics Bioavailability Food Effect

Targeted Research and Industrial Applications for Bidisomide Based on Quantitative Evidence


Screening for Antiarrhythmics with Reduced Cardiodepressant Liability

Select Bidisomide over Disopyramide or Mexiletine for in vitro contractility assays or in vivo heart failure models. The quantitative data show it has a 1.8-fold weaker negative inotropic effect (IC20 = 3.3 x 10^-5 mol/liter) than Disopyramide, making it a superior tool compound for probing efficacy versus cardiac depression [1].

Investigating State-Dependent Sodium Channel Blockade and Kinetics

Utilize Bidisomide as a reference compound with a unique kinetic fingerprint on sodium channels. Its 3.6-fold slower recovery time constant (τ = 2703 ms) compared to Mexiletine provides a valuable tool for studying prolonged use-dependent block and channel inactivation mechanisms in electrophysiology assays [2].

Preclinical Modeling of Atrial Arrhythmias and Sympathetic Stress

Employ Bidisomide in isolated atrial tissue models to study rate-independent action potential prolongation. Unlike Flecainide and Dofetilide, Bidisomide maintains its effect on APD and ERP under high-frequency stimulation and β-adrenergic challenge, making it a key compound for exploring efficacy in stress-induced or high-rate arrhythmias [3].

In Vivo Studies Requiring a Favorable Cardiovascular Safety Profile Post-MI

Prioritize Bidisomide for in vivo studies in conscious or anesthetized myocardial infarction models where hemodynamic stability is crucial. Evidence shows it is well-tolerated at antiarrhythmic infusion rates (15 mg/kg/min) in infarcted dogs, whereas Disopyramide is lethal at 5-fold lower rates, highlighting a significantly wider safety margin for this application [4].

Technical Documentation Hub

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